molecular formula C23H22N4O4S B2872049 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-morpholinooxazole-4-carbonitrile CAS No. 941003-01-6

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-morpholinooxazole-4-carbonitrile

Cat. No.: B2872049
CAS No.: 941003-01-6
M. Wt: 450.51
InChI Key: PGRSTMAQCAEZIO-UHFFFAOYSA-N
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Description

2-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-morpholinooxazole-4-carbonitrile is a complex organic compound characterized by a unique structural configuration combining various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-morpholinooxazole-4-carbonitrile typically involves a multi-step process starting from commercially available precursors. Key steps include:

  • Formation of the oxazole ring via cyclization reactions.

  • Introduction of the morpholine group through nucleophilic substitution.

  • Attachment of the 3,4-dihydroisoquinoline moiety via sulfonation.

Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized at each step to maximize yield and purity.

Industrial Production Methods: While lab-scale synthesis focuses on precision and purity, industrial production emphasizes scalability and cost-efficiency. Key considerations include:

  • Selection of cost-effective and readily available raw materials.

  • Optimization of reaction conditions to minimize by-products.

  • Implementation of continuous flow reactors to enhance production rates.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • Oxidative cleavage of the dihydroisoquinoline ring can lead to various aldehyde and ketone derivatives.

    • Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction:

    • Reduction of the nitrile group to an amine using hydrogen gas in the presence of a palladium catalyst.

    • Sodium borohydride (NaBH4) is another reducing agent used under milder conditions.

  • Substitution:

    • Nucleophilic substitution reactions involving the morpholine ring, potentially leading to the formation of new heterocyclic compounds.

    • Common reagents include sodium hydride (NaH) and various alkyl halides.

Common Reagents and Conditions:

  • Reactions typically require controlled environments, including inert atmospheres (argon or nitrogen) and precise temperature control.

  • Solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and dichloromethane (DCM) are commonly used.

Major Products:

  • Oxidation products include aldehydes and ketones.

  • Reduction leads to amine derivatives.

  • Substitution results in novel heterocyclic compounds.

Scientific Research Applications

2-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-morpholinooxazole-4-carbonitrile is utilized in various research domains:

Chemistry:

  • Used as a building block for the synthesis of complex organic molecules.

  • Studied for its reactivity and stability under different conditions.

Biology:

  • Explored as a potential bioactive molecule with applications in drug discovery.

  • Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Examined for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

  • Served as a lead compound for the development of new pharmaceuticals.

Industry:

  • Utilized in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

  • Applied in catalytic processes for the production of fine chemicals.

Comparison with Similar Compounds

  • 2-(4-(Phenylsulfonyl)phenyl)-5-morpholinooxazole-4-carbonitrile

  • 2-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-oxazole-4-carbonitrile

  • 2-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-morpholinooxazole

Uniqueness:

  • The combination of the dihydroisoquinoline, sulfonyl, morpholine, oxazole, and nitrile groups imparts distinct chemical reactivity and biological activity.

  • Enhanced stability and solubility compared to some structurally related compounds.

  • Potential for diverse functionalization, enabling the synthesis of a wide range of derivatives with tailored properties.

Properties

IUPAC Name

2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c24-15-21-23(26-11-13-30-14-12-26)31-22(25-21)18-5-7-20(8-6-18)32(28,29)27-10-9-17-3-1-2-4-19(17)16-27/h1-8H,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRSTMAQCAEZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C4=NC(=C(O4)N5CCOCC5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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